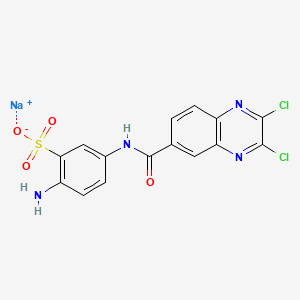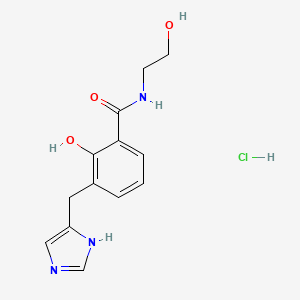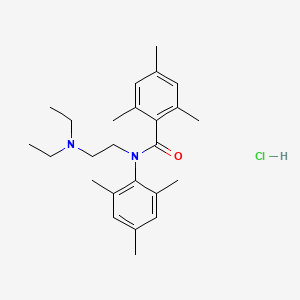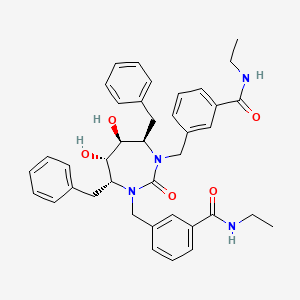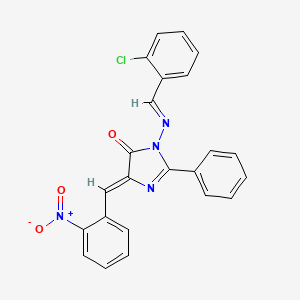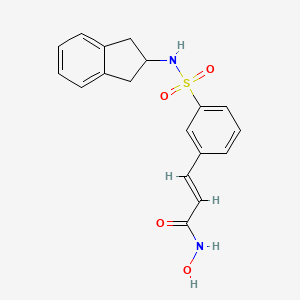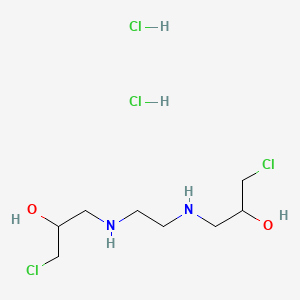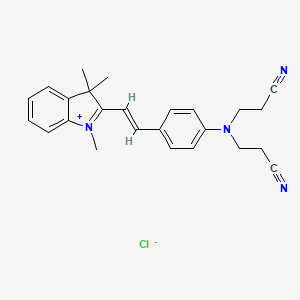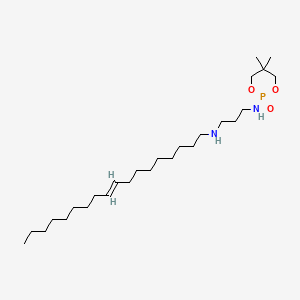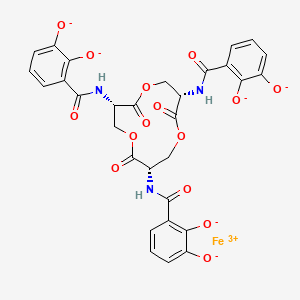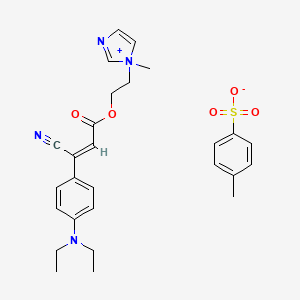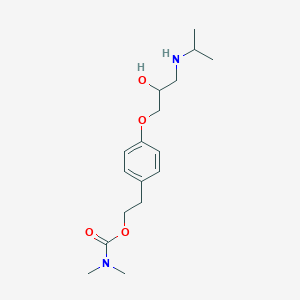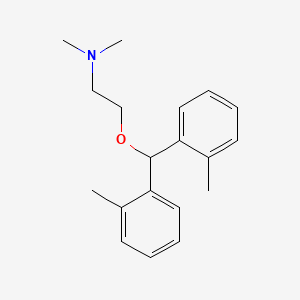
cis-4-Styrylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Styrylpyridine: is an organic compound that belongs to the class of styrylpyridines It is characterized by the presence of a styryl group (a vinylbenzene group) attached to the fourth position of a pyridine ring This compound exists in two isomeric forms: cis and trans, with the cis form being less stable due to steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-styrylpyridine typically involves the reaction of 4-bromopyridine with styrene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity. The reaction can be represented as follows:
[ \text{4-Bromopyridine} + \text{Styrene} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: cis-4-Styrylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
cis-4-Styrylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a photoswitchable ligand in coordination chemistry, allowing for the study of light-induced changes in metal complexes.
Biology: The compound is used in the study of photoisomerization processes and their effects on biological systems.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the field of photodynamic therapy.
Industry: The compound is used in the development of advanced materials, such as photoresponsive polymers and molecular switches.
Mechanism of Action
The mechanism of action of cis-4-styrylpyridine primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its cis and trans forms. This photoisomerization process can induce changes in the electronic and structural properties of the compound, making it useful in various applications. The molecular targets and pathways involved in this process include the absorption of light by the styryl group, leading to the formation of excited states and subsequent isomerization.
Comparison with Similar Compounds
cis-4-Styrylpyridine can be compared with other similar compounds, such as:
trans-4-Styrylpyridine: The trans isomer is more stable and has different photochemical properties compared to the cis isomer.
4-Vinylpyridine: This compound lacks the phenyl group present in styrylpyridine, leading to different reactivity and applications.
4-Phenylpyridine: This compound has a phenyl group directly attached to the pyridine ring, resulting in different electronic properties.
The uniqueness of this compound lies in its ability to undergo reversible photoisomerization, making it a valuable tool in the study of light-induced processes and the development of photoresponsive materials.
Properties
CAS No. |
5097-92-7 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6- |
InChI Key |
QKHRGPYNTXRMSL-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


